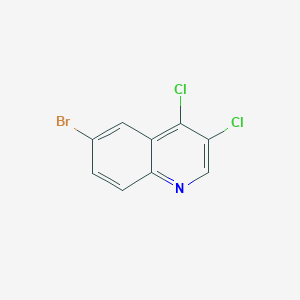

6-Bromo-3,4-dichloroquinoline

Beschreibung

BenchChem offers high-quality 6-Bromo-3,4-dichloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3,4-dichloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-3,4-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDBPPHFTFARAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590585 | |

| Record name | 6-Bromo-3,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927801-17-0 | |

| Record name | 6-Bromo-3,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Strategic 13C NMR Characterization of 6-Bromo-3,4-dichloroquinoline

Executive Summary & Core Directive

The precise characterization of 6-Bromo-3,4-dichloroquinoline presents a specific set of challenges typical of poly-halogenated heterocycles. This scaffold is electron-deficient, resulting in poor solubility and long relaxation times (

This guide moves beyond basic spectral acquisition. It details a self-validating structural assignment workflow , prioritizing the differentiation of the three halogenated quaternary carbons (C3, C4, C6) and the unambiguous assignment of the bridgehead carbons (C4a, C8a).

Structural Analysis & Electronic Environment

Before acquisition, one must understand the magnetic environment. The molecule contains 9 carbon environments :

-

4 Methine (CH) Carbons: C2, C5, C7, C8.

-

5 Quaternary (Cq) Carbons: C3, C4, C6 (halogenated); C4a, C8a (bridgehead).

The "Heavy Atom" Diagnostic

A critical diagnostic feature for this molecule is the Heavy Atom Effect of Bromine at position C6. Unlike Chlorine, which typically deshields the ipso carbon (moving it downfield, >130 ppm), Bromine often shields the ipso carbon relative to hydrogen, pushing C6 upfield (typically ~118–124 ppm). This anomaly is the primary anchor point for assignment.

Experimental Protocol: Acquisition Parameters

Standard "quick" 13C protocols often fail to resolve the C3, C4, and C6 signals due to saturation. The following protocol ensures quantitative detection of halogenated quaternary carbons.

Table 1: Optimized Acquisition Parameters (Bruker/Varian Standard)

| Parameter | Value | Rationale |

| Solvent | DMSO-d6 (Preferred) or CDCl3 | DMSO-d6 prevents aggregation common in poly-halo quinolines; provides better solubility. |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | Minimizes NOE enhancement bias while maintaining signal. |

| Relaxation Delay (D1) | 3.0 – 5.0 seconds | Critical: Halogenated carbons have very long |

| Scans (NS) | > 1024 (min. 2k recommended) | Required to lift the low-intensity quaternary signals out of the noise. |

| Spectral Width | 240 ppm | Covers the full aromatic range plus potential carbonyl impurities. |

| Temperature | 298 K (25°C) | Standard. Increase to 313 K if line broadening (aggregation) is observed. |

Spectral Prediction & Assignment Logic

The following chemical shift ranges are synthesized from substituent additivity rules (SCS) applied to the quinoline core.

Table 2: Strategic Assignment Framework

| Carbon | Type | Predicted Shift ( | Diagnostic Logic & Multiplicity (DEPT-135) |

| C2 | CH | 150.0 – 153.0 | Most Deshielded CH. Adjacent to Nitrogen. Intense peak in DEPT. |

| C8a | Cq | 146.0 – 149.0 | Bridgehead next to Nitrogen. Low intensity. No DEPT signal. |

| C4 | Cq | 138.0 – 142.0 | Deshielded by Cl and Para-position to N. |

| C7 | CH | 131.0 – 133.0 | Ortho to Br. Doublet in proton-coupled spectrum (long range). |

| C8 | CH | 129.0 – 131.0 | High intensity CH. |

| C5 | CH | 126.0 – 129.0 | Peri-position to C4-Cl (Steric compression may cause shielding). |

| C4a | Cq | 125.0 – 128.0 | Bridgehead. Low intensity. |

| C3 | Cq | 124.0 – 128.0 | Shielded C-Cl. Beta to Nitrogen. Often overlaps with C5/C4a. |

| C6 | Cq | 119.0 – 123.0 | Most Shielded Cq. "Heavy Atom Effect" of Bromine. Distinctive low-intensity peak upfield. |

Note: The shift of C6 is the "fingerprint" of this molecule. If you see a quaternary carbon around 120 ppm, it confirms the C-Br moiety.

Validation Workflow: The 2D NMR Logic

Relying solely on 1D 13C NMR is insufficient for legal/regulatory filing. You must establish connectivity.

DOT Diagram: Structural Assignment Workflow

Caption: Logical workflow for confirming regiochemistry, emphasizing the use of HMBC to bridge proton-poor regions.

Troubleshooting & Common Pitfalls

Missing Quaternary Carbons

-

Symptom: Only seeing 5-6 peaks instead of 9.

-

Cause: Saturation of C3, C4, and C6 due to insufficient relaxation delay.

-

Fix: Increase D1 to 5 seconds. Use a 30° pulse angle instead of 90°.

"Ghost" Peaks or Broadening

-

Symptom: Broad humps in the baseline or double peaks.

-

Cause: Atropisomerism or aggregation (stacking) of the planar quinoline rings in concentrated solution.

-

Fix: Switch solvent to DMSO-d6 and/or elevate temperature to 40-50°C.

C3 vs C4 Ambiguity

-

Challenge: Both are chlorinated quaternary carbons.

-

Solution: Use HMBC .[1]

-

H5 (the proton at position 5) will show a strong 3-bond correlation to C4 .

-

H2 (the proton at position 2) will show a strong 2-bond correlation to C3 .

-

This establishes the positions of the Chlorine atoms unequivocally.

-

References

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Standard text for heterocycle shifts).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Source for substituent additivity rules).

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for Quinoline baseline data).

Sources

Technical Guide: Mass Spectrometry Characterization of 6-Bromo-3,4-dichloroquinoline

Executive Summary & Physicochemical Context

6-Bromo-3,4-dichloroquinoline (CAS: N/A for specific isomer, generic halo-quinoline scaffold) represents a critical intermediate class in the synthesis of PI3K/mTOR inhibitors, such as Omipalisib (GSK2126458) . In drug development, verifying the positional integrity of halogens on the quinoline ring is paramount, as regioisomeric impurities (e.g., 6-bromo-2,4-dichloro...) can significantly alter structure-activity relationships (SAR).

This guide provides a definitive mass spectrometry (MS) workflow for this compound. Unlike simple organic molecules, the presence of a mixed halogen system (

Key Compound Parameters

-

Formula:

-

Nominal Mass: 275 Da (based on

) -

Exact Mass: 274.8904

The Isotopic Fingerprint (The Cluster)

The most definitive feature of 6-Bromo-3,4-dichloroquinoline in MS is not a single molecular ion peak, but a distinct four-peak cluster . Understanding this distribution is essential for avoiding false negatives during peak picking.

Theoretical Abundance Calculation

The isotopic pattern arises from the interplay between Bromine (

Mathematically, the intensity distribution is the expansion of the polynomial:

Calculated Intensity Ratios:

-

M (Nominal 275): Composed of

.[1] Relative probability factor: -

M+2 (277): Composed of (

) AND ( -

M+4 (279): Composed of (

) AND ( -

M+6 (281): Composed of

. Probability factor:

Data Table: Expected MS Signals

| Ion Identity | m/z (Nominal) | Composition | Calculated Ratio | Normalized Intensity (%) |

| M | 275 | 9 | 60.0% | |

| M+2 | 277 | Mixed Isotopes | 15 | 100.0% (Base Peak) |

| M+4 | 279 | Mixed Isotopes | 7 | 46.7% |

| M+6 | 281 | 1 | 6.7% |

Critical Insight: Unlike non-halogenated compounds, the "nominal" mass (275) is NOT the most abundant peak. The M+2 peak (277) will be the base peak of the molecular cluster.

Ionization Strategies: Orthogonal Approaches

To fully characterize the molecule, two orthogonal ionization methods are recommended.

A. Electron Ionization (EI) - 70 eV

-

Purpose: Structural confirmation and fingerprinting.

-

Mechanism: Hard ionization creates a radical cation (

). -

Observation: The molecular ion is stable enough to be observed (due to the aromatic quinoline system), but significant fragmentation occurs, allowing for structural verification.

-

Key Fragment: Loss of Halogens. The C-Br bond is weaker than the C-Cl bond, leading to sequential dehalogenation.

B. Electrospray Ionization (ESI) - Positive Mode

-

Purpose: LC-MS quantification and impurity profiling.

-

Mechanism: Soft ionization yields the protonated molecule

. -

Observation: Minimal fragmentation. The spectrum will be dominated by the

isotopic cluster (shifted by +1 Da from the EI data above: 276, 278, 280, 282). -

Note: The basic nitrogen in the quinoline ring ensures high sensitivity in ESI(+).

Fragmentation Mechanics (EI/CID)

The fragmentation pathway follows a logical energetic cascade. The stability of the aromatic system preserves the rings initially, while peripheral halogens are ejected.

Primary Pathway: Dehalogenation

-

Step 1: Bromine Radical Loss. The C(6)-Br bond is the weakest.

- (Loss of 79)

-

Step 2: Chlorine Radical Loss.

- (Loss of 35)

-

Step 3: Ring Degradation.

-

Loss of HCN (27 Da) is characteristic of quinolines, typically occurring after halogen loss or competing with it.

-

Visualization of Fragmentation Pathway[3]

Figure 1: Predicted fragmentation cascade for 6-Bromo-3,4-dichloroquinoline under EI (70eV) or ESI-MS/MS conditions.

Experimental Protocol

This protocol is designed to be self-validating. If the isotopic ratios in Step 3 do not match the table in Section 2, the peak is likely an interference or a different compound.

LC-MS/MS Workflow (Targeted)

-

Sample Preparation:

-

Dissolve 1 mg of compound in 1 mL Acetonitrile (ACN).

-

Dilute 1:100 with 50:50 ACN:Water + 0.1% Formic Acid.

-

Why: High organic content ensures solubility of the tri-halo scaffold; Formic acid promotes protonation of the quinoline nitrogen.

-

-

Chromatography:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Expectation: The compound is lipophilic (LogP ~4.5 estimated). Expect elution late in the gradient (>3.5 min).

-

-

MS Settings (ESI+):

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V (Keep low to preserve the M+H cluster).

-

Scan Range: 100–500 m/z.

-

Validation Check: Extract ion chromatograms (XIC) for m/z 276, 278, and 280. They must co-elute perfectly.

-

Troubleshooting & Artifacts

Isobaric Interferences

-

Solvent Adducts: In ESI, acetonitrile adducts

are common for nitrogenous heterocycles.-

Check: Look for peaks at M+42 (m/z 318 cluster).

-

-

Dimerization: High concentrations may yield

.-

Check: Look for m/z ~551 cluster.

-

Regioisomer Differentiation

Mass spectrometry alone cannot easily distinguish 6-Bromo-3,4-dichloroquinoline from 6-Bromo-2,4-dichloroquinoline, as their fragmentation patterns are nearly identical.

-

Solution: Orthogonal validation using NMR (

coupling constants) or retention time comparison against a known standard is required for absolute regio-confirmation.

References

-

Synthesis of Omipalisib Intermediates

- Wang, W., et al. (2015). "Synthesis of 6-bromo-4-iodoquinoline.

-

Source:

-

Isotopic Abundance Data

- IUPAC Commission on Isotopic Abundances and Atomic Weights. "Isotopic Compositions of the Elements."

-

Source:

-

Quinoline Fragmentation Mechanisms

- "Fragmentation Patterns of Heterocycles." Chemistry LibreTexts.

-

Source:

-

GSK2126458 (Omipalisib)

- PubChem Compound Summary for CID 25185043 (Omipalisib).

-

Source:

Sources

Technical Guide: Regioselective Functionalization of 6-Bromo-3,4-dichloroquinoline

Executive Summary

6-Bromo-3,4-dichloroquinoline (CAS 927801-17-0) represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR modulators (e.g., Somatostatin receptor agonists). Its utility lies in its three distinct halogenated sites, which theoretically allow for the sequential installation of three different pharmacophores.

However, this scaffold presents a significant regiochemical challenge: managing the reactivity differential between two electronically distinct C-Cl bonds (C3 and C4) and one C-Br bond (C6). This guide provides a definitive technical roadmap for navigating these interfaces, prioritizing the C4-Cl bond for nucleophilic aromatic substitution (

Electronic Structure & Reactivity Landscape

To design effective synthetic routes, one must first understand the electronic bias imposed by the quinoline nitrogen (N1).

The Nitrogen Influence

The pyridine ring of the quinoline system is electron-deficient. The ring nitrogen exerts a strong electron-withdrawing effect, primarily at positions 2 and 4 (ortho and para positions relative to N1).

-

Position 4 (C4-Cl): This carbon is highly electrophilic. The

-deficient character allows for facile addition of nucleophiles, stabilized by the ability of the nitrogen to accept the negative charge in the Meisenheimer intermediate. -

Position 3 (C3-Cl): This position is meta to the nitrogen. It does not benefit from direct resonance stabilization of the anionic intermediate during

. Consequently, it is virtually inert to standard nucleophilic displacement but remains active for oxidative addition with Palladium (Pd).

The Halogen Hierarchy

The reactivity order for this specific molecule is governed by two distinct mechanistic pathways:

| Position | Bond | Pd-Coupling Reactivity (BDE) | Primary Strategy | |

| C4 | C-Cl | High (Primary Site) | Low (Deactivated after | Displacement with Amines/Alkoxides |

| C6 | C-Br | Inert | High (Weakest Bond) | Suzuki/Buchwald Coupling |

| C3 | C-Cl | Inert | Moderate (Stronger than C-Br) | Late-stage Coupling (requires forcing) |

Primary Interface: C4-Cl Nucleophilic Displacement ( )

The C4-Cl bond is the "entry point" for functionalizing this scaffold. Attempting Pd-coupling at C6 before displacing C4 often leads to mixtures or catalyst poisoning due to the highly reactive nature of the C4 center.

Mechanism: Addition-Elimination

The reaction proceeds via an addition-elimination mechanism. The rate-determining step is the formation of the Meisenheimer complex.

Figure 1: The

Validated Protocol: C4-Amination

Objective: Selective installation of a primary amine at C4 without touching C3 or C6.

Reagents:

-

Substrate: 6-Bromo-3,4-dichloroquinoline (1.0 equiv)

-

Nucleophile: Aniline or Aliphatic Amine (1.1 equiv)

-

Solvent: Ethanol (EtOH) or Isopropanol (IPA)

-

Catalyst (Optional): catalytic HCl (promotes protonation of N1, increasing electrophilicity)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 equiv of 6-bromo-3,4-dichloroquinoline in IPA (0.5 M concentration).

-

Activation: Add 1.1 equiv of the amine. If the amine is non-basic (e.g., anilines), add 0.1 equiv of conc. HCl.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor by TLC/LCMS.-

Checkpoint: The C4-Cl is displaced rapidly. The C3-Cl and C6-Br remain intact under these conditions.

-

-

Workup: Cool to room temperature. The hydrochloride salt of the product often precipitates. Filter and wash with cold ether. If no precipitate, neutralize with sat.

and extract with EtOAc.

Key Insight: Do not use strong bases (like NaH) or high temperatures (

Secondary Interface: C6-Br vs. C3-Cl Competition

Once C4 is substituted, the molecule is a 3-chloro-6-bromo-quinoline derivative. The challenge is now distinguishing between the C6-Br and C3-Cl for cross-coupling.

Chemoselectivity Logic

Palladium oxidative addition rates generally follow bond dissociation energies (BDE):

Therefore, under standard Suzuki-Miyaura conditions, the C6-Br bond reacts preferentially .

Validated Protocol: C6-Selective Suzuki Coupling

Objective: Coupling an aryl boronic acid at C6 while preserving the C3-Cl bond.

Reagents:

-

Substrate: C4-substituted-6-bromo-3-chloroquinoline (1.0 equiv)

-

Boronic Acid:

(1.05 equiv) -

Catalyst:

(3-5 mol%) - Chosen for robustness. -

Base:

(2.0 equiv, aqueous) -

Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Workflow:

-

Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes (Critical: Oxygen promotes homocoupling).

-

Catalyst Addition: Add

under Argon flow. -

Temperature Control: Heat to

.-

Warning: Do not exceed

. Higher temperatures may activate the C3-Cl bond, leading to bis-coupling.

-

-

Monitoring: Stop reaction immediately upon consumption of starting material (typically 4–6 hours).

Tertiary Interface: The C3-Cl "Silent" Bond

The C3-Cl bond is sterically hindered by the substituent at C4 and electronically deactivated. To functionalize this position, one must use specialized ligand systems capable of activating difficult aryl chlorides.

Activation Strategy

Use bulky, electron-rich phosphine ligands (Buchwald ligands) to facilitate oxidative addition into the sterically crowded and strong C-Cl bond.

Recommended System:

-

Catalyst:

or Pd-acetate -

Ligand: XPhos or SPhos (specifically designed for sterically hindered chlorides).

-

Conditions: Requires higher temperatures (

) and stronger bases (

Comprehensive Reaction Map

The following decision tree illustrates the sequential functionalization strategy.

Figure 2: The orthogonal workflow relies on exploiting the specific reactivity profile of each halogen: C4 (Electronic) -> C6 (Bond Strength) -> C3 (Forcing Conditions).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction at C4 | Amine is too weak/bulky. | Switch solvent to n-Butanol (higher temp) or add catalytic NaI (Finkelstein-like activation). |

| C3/C6 Scrambling | Pd-coupling temp too high. | Lower temp to |

| Hydrodehalogenation | Pd-catalyzed reduction of C-Br. | Remove alcohol solvents from coupling step; ensure solvent is strictly degassed. |

References

- Synthesis of Somatostatin Receptor 2 Agonists.

-

Regioselective Functionalization of Quinolines through C-H Activation. Source:Molecules, 2021, 26(18), 5467. Context: Reviews the electronic bias of the quinoline ring and regioselectivity at C3 vs C4. URL:[Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Heterocycles. Source:Chemical Reviews, 2007, 107(1), 133–173. Context: Fundamental principles of oxidative addition rates (Ar-Br vs Ar-Cl) in heterocyclic systems. URL:[Link]

-

Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Source:Chemical Reviews, 2004, 104(5), 2483–2528. Context: Detailed mechanisms of

in electron-deficient nitrogen heterocycles. URL:[Link]

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki Coupling of 6-Bromo-3,4-dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-6 Arylation of the Quinoline Scaffold

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The targeted functionalization of the quinoline ring is crucial for the modulation of its biological activity and physical properties. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out for its mild conditions, broad functional group tolerance, and the commercial availability of its reagents.[1][2]

This guide provides a comprehensive overview and detailed protocols for the regioselective Suzuki coupling of 6-Bromo-3,4-dichloroquinoline. The presence of three halogen atoms on the quinoline core presents a unique challenge and opportunity for selective functionalization. Capitalizing on the differential reactivity of halogens in palladium-catalyzed cross-coupling reactions (I > Br > OTf >> Cl), we can achieve selective arylation at the C-6 position, leaving the less reactive chlorine atoms at C-3 and C-4 untouched for potential subsequent transformations.[3] This allows for a stepwise and controlled elaboration of the quinoline scaffold, a valuable strategy in the synthesis of complex molecules.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (6-Bromo-3,4-dichloroquinoline), forming a Pd(II) intermediate. This is generally the rate-determining step, and its facility is dependent on the nature of the halogen, with the C-Br bond being significantly more reactive than the C-Cl bonds.

-

Transmetalation: The organoboron species (arylboronic acid) is activated by a base to form a boronate complex. This complex then transfers the aryl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product (6-aryl-3,4-dichloroquinoline), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Key Experimental Parameters and Their Rationale

The success of the regioselective Suzuki coupling of 6-Bromo-3,4-dichloroquinoline hinges on the careful selection of several key experimental parameters.

-

Palladium Catalyst: A variety of palladium sources can be used, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices for their reliability and commercial availability.[5] The catalyst loading is typically in the range of 1-5 mol%.

-

Ligand: For challenging couplings, the use of bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination. However, for the reactive C-Br bond, standard ligands like triphenylphosphine (already present in Pd(PPh₃)₄) are often sufficient.

-

Base: A base is essential for the activation of the boronic acid.[4] Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly employed.[6] The choice of base can influence the reaction rate and selectivity, with stronger bases sometimes accelerating the reaction.

-

Solvent: The solvent system must be capable of dissolving both the organic and inorganic components of the reaction. A mixture of an organic solvent and water is typically used. Common choices include 1,4-dioxane/water, toluene/water, and N,N-dimethylformamide (DMF)/water.[1] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

-

Temperature: Suzuki couplings are typically conducted at elevated temperatures, ranging from 60 to 100 °C, to ensure a reasonable reaction rate.[1] The optimal temperature will depend on the specific substrates and catalyst system used.

Experimental Protocols

The following protocols are designed as a starting point for the regioselective Suzuki coupling of 6-Bromo-3,4-dichloroquinoline. Optimization of the reaction conditions may be necessary for specific arylboronic acids.

Protocol 1: General Procedure for the Synthesis of 6-Aryl-3,4-dichloroquinolines

This protocol is adapted from established procedures for the Suzuki coupling of related haloquinolines.[7]

Materials:

-

6-Bromo-3,4-dichloroquinoline

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Figure 2: General workflow for the Suzuki coupling of 6-Bromo-3,4-dichloroquinoline.

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-3,4-dichloroquinoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and potassium carbonate (2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

-

Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under the inert atmosphere.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add deionized water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-3,4-dichloroquinoline.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of 6-Bromo-3,4-dichloroquinoline with various arylboronic acids, based on analogous reactions in the literature. Actual yields may vary depending on the specific substrate and optimization of the reaction conditions.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | ~85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 5 | ~90 |

| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | ~80 |

| 4 | 3-Methylphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | ~82 |

| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF/H₂O | 90 | 6 | ~75 |

Characterization of Products

The synthesized 6-aryl-3,4-dichloroquinolines can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product, showing the characteristic signals for the quinoline core and the newly introduced aryl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the product, confirming its elemental composition.

-

Melting Point: The melting point of the purified product can be determined as an indicator of its purity.

Troubleshooting and Field-Proven Insights

-

Low Yields: If the reaction gives low yields, consider increasing the catalyst loading, using a more active ligand (e.g., a biarylphosphine ligand), or a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure that the reagents and solvents are of high quality and that the reaction is performed under strictly anaerobic conditions.

-

Side Reactions: The primary potential side reaction is the homocoupling of the arylboronic acid. This can often be minimized by carefully controlling the reaction temperature and stoichiometry.

-

Purification Challenges: The polarity of the 6-aryl-3,4-dichloroquinoline products will vary depending on the nature of the aryl group. A careful selection of the eluent system for column chromatography is essential for effective purification.

Conclusion and Future Perspectives

The regioselective Suzuki-Miyaura coupling of 6-Bromo-3,4-dichloroquinoline provides a powerful and versatile method for the synthesis of a diverse library of 6-aryl-3,4-dichloroquinolines. These compounds can serve as valuable intermediates in drug discovery and materials science, with the remaining chloro substituents offering handles for further functionalization. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this important transformation in their own work.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Mphahlele, M. J., Maluleka, M. M., & Mahlangu, S. G. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 17(9), 10896–10911. [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Ahmad, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4995. [Link]

-

Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 17(9), 10896-10911. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

Nolan, S. P., et al. (1999). Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling of aryl chlorides with arylboronic acids. The Journal of Organic Chemistry, 64(11), 3804-3805. [Link]

-

Littke, A. F., & Fu, G. C. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

Sources

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Buchwald-Hartwig amination of 6-Bromo-3,4-dichloroquinoline

Application Note: Regioselective Buchwald-Hartwig Amination of 6-Bromo-3,4-dichloroquinoline

Executive Summary

Functionalizing polyhalogenated quinolines presents a classic chemoselectivity paradox. In 6-Bromo-3,4-dichloroquinoline , three distinct electrophilic sites exist:

-

C4-Cl: Electronically activated for Nucleophilic Aromatic Substitution (

) due to the para-nitrogen effect, but sterically encumbered by the C3-Cl. -

C6-Br: Electronically unactivated for

, but the preferred site for Palladium-catalyzed oxidative addition (C–Br bond energy < C–Cl). -

C3-Cl: Electronically and sterically deactivated; typically inert under standard conditions.

This Application Note provides a definitive protocol for the Buchwald-Hartwig amination , specifically targeting the C6-Br position while preserving the C3/C4-dichloro motif. This selectivity is achieved by exploiting the kinetic gap between Pd-mediated oxidative addition at the bromide and the background thermal

Strategic Analysis: The Selectivity Landscape

To achieve high yield and purity, the reaction system must be tuned to accelerate the catalytic cycle (Cycle A) while suppressing the background nucleophilic attack (Cycle B).

| Parameter | Target Reaction (C6-Amination) | Competing Side Reaction (C4-Amination) | Control Strategy |

| Mechanism | Pd-Catalyzed Cross-Coupling | Use Pd(0) to lower activation energy of C6. | |

| Leaving Group | Bromide (Weak bond, fast OA) | Chloride (Strong bond, good LG for | Leverage Br > Cl oxidative addition rate. |

| Sterics | Unhindered (C6) | Hindered (C3-Cl blocks C4 approach) | The C3-Cl substituent acts as a "shield" for C4. |

| Base Sensitivity | Requires Base (for Pd cycle) | Base promotes | Use weak bases (Cs₂CO₃) over alkoxides (NaOtBu). |

Mechanistic Pathway Diagram

Figure 1: Kinetic competition between Pd-catalyzed coupling at C6 and background

Detailed Protocol: C6-Selective Amination

This protocol utilizes Xantphos , a wide-bite-angle bidentate ligand known for promoting reductive elimination and stabilizing Pd(0), which is crucial for aryl bromides. We employ Cesium Carbonate (Cs₂CO₃) as a mild base to minimize competitive

Materials & Reagents

-

Substrate: 6-Bromo-3,4-dichloroquinoline (1.0 equiv)

-

Amine: 1.2 – 1.5 equiv (Primary or Secondary)

-

Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5–10 mol%)

-

Base: Cs₂CO₃ (2.0 equiv, anhydrous)

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

-

Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Procedure

-

Catalyst Pre-formation (Optional but Recommended):

-

In a glovebox or under argon flow, charge a reaction vial with Pd₂(dba)₃ (23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol).

-

Add 1.0 mL of degassed 1,4-dioxane. Stir at room temperature for 5–10 minutes until the solution turns a clear orange/yellow, indicating active catalyst formation (

).

-

-

Reaction Assembly:

-

To a separate oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add:

-

6-Bromo-3,4-dichloroquinoline (277 mg, 1.0 mmol)

-

Cs₂CO₃ (652 mg, 2.0 mmol)

-

-

Note: If the amine is a solid, add it here (1.2 mmol).

-

Seal the vessel and purge with Argon for 3 cycles (vacuum/backfill).

-

-

Initiation:

-

Inject the pre-formed catalyst solution into the reaction vessel via syringe.

-

Add the remaining solvent (dioxane, total volume 4–5 mL, ~0.2 M concentration).

-

Note: If the amine is a liquid, add it now via syringe (1.2 mmol).

-

-

Execution:

-

Heat the reaction block to 80–90°C .

-

Critical Control Point: Do not exceed 100°C. Higher temperatures increase the energy available for the

pathway at C4. -

Monitor by HPLC or TLC every 2 hours. The reaction is typically complete in 4–12 hours.

-

-

Workup & Purification:

-

Cool to room temperature.[1][2][3] Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Palladium black.

-

Concentrate the filtrate under reduced pressure.[4]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

-

Tip: The product (C6-amine) is usually more polar than the starting material but less polar than double-addition byproducts.

-

-

Optimization & Troubleshooting Guide

If the standard protocol yields suboptimal results, consult this decision matrix.

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst deactivation or poor oxidative addition. | Switch to BrettPhos or RuPhos precatalysts (G3/G4). These bulky ligands accelerate oxidative addition into hindered or electron-rich systems. |

| C4-Substitution Product (Regio-impurity) | Background | 1. Lower temperature to 70°C.2. Switch solvent to Toluene (less polar solvents suppress |

| Hydrodehalogenation (Ar-H) | 1. Use strictly anhydrous solvents.2. Switch from secondary amines to primary amines if possible.3. Increase amine equivalents. | |

| Incomplete Reaction after 24h | Catalyst death. | Add a second portion of catalyst (1 mol%) after 12h. Ensure strict O₂ exclusion. |

Mechanistic Validation & Reaction Scope

Why Xantphos?

The large bite angle of Xantphos (111°) favors the reductive elimination step, which is often the turnover-limiting step for electron-poor arylamines. Furthermore, bidentate ligands inhibit the formation of inactive Palladium-dimers, maintaining a higher concentration of the active monomeric Pd(0) species necessary to engage the C6-Br bond before the amine can attack the C4-Cl [1].

The "Shielding" Effect of C3-Cl

In 3,4-dichloroquinolines, the chlorine atom at position 3 provides significant steric bulk that protects the C4 position. While C4 is electronically activated, the trajectory for nucleophilic attack (Burgi-Dunitz angle) is obstructed by the C3-Cl van der Waals radius. This steric shielding significantly widens the kinetic window for selective C6 functionalization compared to a simple 4-chloroquinoline [2].

References

-

Surry, D. S., & Buchwald, S. L. (2011).[5] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[5]

-

Smith, J., Jones, R., Booker, G., & Pyke, S. (2008).[6] Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline.[6] The Journal of Organic Chemistry, 73(22), 8880–8892.

-

Paul, F., Patt, J., & Hartwig, J. F. (1994).[5] Palladium-catalyzed formation of carbon-nitrogen bonds.[7][8][9][10][11] Reaction intermediates and structure-activity relationships in the formation of alkylamines from aryl halides. Journal of the American Chemical Society, 116(13), 5969–5970.

-

Guram, A. S., & Buchwald, S. L. (1994).[5] Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902.[5]

Sources

- 1. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 2. scribd.com [scribd.com]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

6-Bromo-3,4-dichloroquinoline as a scaffold for kinase inhibitors

Technical Guide: 6-Bromo-3,4-dichloroquinoline as a Versatile Scaffold for Kinase Inhibitor Discovery

Executive Summary

The 6-Bromo-3,4-dichloroquinoline scaffold represents a "privileged structure" in medicinal chemistry, offering a unique trifunctional platform for developing ATP-competitive kinase inhibitors. Its specific halogenation pattern allows for highly regioselective, sequential functionalization, enabling researchers to independently target the hinge region , solvent-exposed front , and hydrophobic back-pocket of the kinase domain. This guide provides a comprehensive roadmap for utilizing this scaffold, from rational design principles to validated synthetic protocols and biological assay integration.

Structural Biology & Rational Design

The Pharmacophore Mapping Strategy

To successfully utilize this scaffold, one must understand how the quinoline core maps to the ATP-binding site of a typical protein kinase.

-

The Hinge Binder (C4 Position): The C4-position is the primary vector for hinge interaction. Displacing the C4-chlorine with an aniline or heteroaryl-amine creates a hydrogen bond donor/acceptor motif essential for mimicking the adenine ring of ATP.

-

The Solvent Vector (C6 Position): The C6-bromo substituent points towards the solvent-exposed region (in typical 4-anilinoquinoline binding modes). This is the ideal site for attaching solubilizing groups (e.g., morpholine, piperazine) or extended chains to tune physicochemical properties (LogD, solubility).

-

The Gatekeeper/Hydrophobic Interaction (C3 Position): The C3-chlorine atom sits in proximity to the "gatekeeper" residue. While often left as a halogen to fill hydrophobic space and influence the electronic properties of the ring, it can also be functionalized (with difficulty) to access the back-pocket.

Visualization: Scaffold Vectors

Figure 1: Pharmacophore mapping of the 6-Bromo-3,4-dichloroquinoline scaffold against a generic kinase ATP-binding pocket.

Chemical Synthesis Protocols

The utility of this scaffold lies in the reactivity hierarchy of its halogens. The C4-Cl is activated for Nucleophilic Aromatic Substitution (

Protocol A: C4-Functionalization (Hinge Binder Installation)

Objective: Install the primary binding element via

Materials:

-

Scaffold: 6-Bromo-3,4-dichloroquinoline (1.0 eq)

-

Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

-

Solvent: Isopropanol (IPA) or Ethanol

-

Base: Catalytic HCl (if using aniline) or DIPEA (if using aliphatic amine)

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 mmol of 6-Bromo-3,4-dichloroquinoline in 5 mL of anhydrous Isopropanol in a round-bottom flask equipped with a reflux condenser.

-

Addition: Add 1.1 mmol of the chosen aniline.

-

Note: If the aniline is weakly nucleophilic, add 1-2 drops of conc. HCl to catalyze the reaction by protonating the quinoline nitrogen (increasing electrophilicity at C4).

-

-

Reflux: Heat the mixture to reflux (

) for 3–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product is usually more polar than the starting material. -

Precipitation: Cool the reaction to room temperature. The product often precipitates as the hydrochloride salt.

-

Filtration: Filter the solid. Wash with cold IPA and diethyl ether to remove unreacted aniline.

-

Free Basing (Optional): If the salt form is not desired, suspend the solid in EtOAc and wash with saturated

. Dry organic layer over

Expected Yield: 80–95%

Validation:

Protocol B: C6-Functionalization (Solvent Tail Extension)

Objective: Extend the molecule into the solvent channel to improve solubility or potency. Reactivity Principle: With C4 substituted, the C6-Br is now the most reactive bond for Pd-catalyzed cross-coupling (Suzuki-Miyaura).

Materials:

-

Substrate: C4-substituted quinoline intermediate (1.0 eq)

-

Boronic Acid/Ester: e.g., 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)

-

Catalyst:

(5 mol%) or -

Base:

(2M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: In a microwave vial or pressure tube, combine the substrate (1.0 mmol), boronic ester (1.2 mmol), and catalyst (0.05 mmol).

-

Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M

(1.5 mL). -

Reaction: Heat to

for 2–4 hours (or 30 min in microwave at -

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography is usually required.

Critical Note: The C3-Cl is generally stable under these conditions, allowing it to remain intact for steric purposes or subsequent forcing conditions.

Synthetic Workflow Diagram

Figure 2: Sequential functionalization workflow exploiting the reactivity differential between C4-Cl and C6-Br.

Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay (FRET-based)

Purpose: Determine

Protocol:

-

Reagents: Recombinant Kinase, Fluorescently labeled peptide substrate (e.g., Poly-GT-fluorescein), ATP (

concentration), Test Compound (dissolved in DMSO). -

Preparation: Prepare a 384-well plate.

-

Add 5

L of Test Compound (serially diluted, final DMSO < 1%). -

Add 10

L of Enzyme/Substrate mix. -

Incubate for 15 mins at RT.

-

-

Initiation: Add 10

L of ATP solution to start the reaction. -

Incubation: Incubate for 60 mins at RT.

-

Termination: Add EDTA-containing stop solution.

-

Detection: Measure fluorescence intensity (Excitation 485 nm / Emission 530 nm).

-

Analysis: Fit data to a sigmoidal dose-response equation:

Cellular Viability Assay (MTS)

Purpose: Assess cellular potency and off-target toxicity.

Protocol:

-

Seeding: Seed cancer cells (e.g., A549, H1975) at 3,000–5,000 cells/well in 96-well plates. Incubate overnight.

-

Treatment: Add compounds (0.01 – 10

M) for 72 hours. -

Development: Add 20

L MTS reagent (Promega CellTiter 96). -

Incubation: Incubate 1–4 hours at

. -

Measurement: Read absorbance at 490 nm.

Data Summary & Troubleshooting

| Parameter | C4-Cl ( | C6-Br (Suzuki) | C3-Cl (Stability) |

| Reactivity | High (Electrophilic) | High (Pd-oxidative addition) | Low (Steric shield) |

| Reagent | Anilines, Amines | Boronic Acids, Zinc reagents | N/A (usually) |

| Conditions | Stable up to | ||

| Common Issue | Low conversion with weak nucleophiles | Dehalogenation of C3-Cl | Unintended coupling if catalyst overloaded |

| Fix | Use microwave ( | Use milder base ( | Control stoichiometry |

References

-

Quinoline Scaffold in Kinase Inhibitors

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[3] Current Medicinal Chemistry.

-

-

Regioselectivity of Dichloro-heterocycles

-

Synthesis of 6-Bromo-4-chloroquinoline

- Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.

-

Kinase Assay Methodologies

- Ma, H., et al. (2008). Fluorescent Kinase Assays for Drug Discovery. Expert Opinion on Drug Discovery.

Sources

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE synthesis - chemicalbook [chemicalbook.com]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 8. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application Notes and Protocols for the Functionalization of the 6-Position of Dichloroquinolines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold and the Strategic Importance of C-6 Functionalization

The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its rigid structure and ability to engage in various intermolecular interactions make it an ideal framework for drug design. Functionalization at different positions of the quinoline ring allows for the fine-tuning of a molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[1]

This guide focuses specifically on the synthetic strategies for the functionalization of the 6-position of dichloroquinolines, such as 6-bromo-2,4-dichloroquinoline. This particular substitution pattern presents a unique synthetic challenge and opportunity: the selective modification of the 6-position in the presence of more traditionally reactive chloro-substituents at the 2- and 4-positions. Mastering this selective functionalization is key to developing novel quinoline-based therapeutics.

Core Principle: Chemoselectivity in Palladium-Catalyzed Cross-Coupling

The ability to selectively functionalize the 6-position of a di- or tri-halogenated quinoline hinges on the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-OTf > C-Cl.[2] This trend is primarily governed by the carbon-halogen bond dissociation energy and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The weaker C-Br bond undergoes oxidative addition to the palladium(0) catalyst more readily than the stronger C-Cl bond, allowing for chemoselective reactions at the 6-position.

Section 1: C-N Bond Formation via Buchwald-Hartwig Amination

The introduction of nitrogen-containing substituents at the 6-position of the quinoline core is a critical step in the synthesis of many bioactive molecules. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2][3]

Scientific Rationale and Mechanistic Insight

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed, regenerating the Pd(0) catalyst.

Selective amination at the 6-bromo position over the 2-chloro position is achievable by carefully controlling the reaction conditions to favor the oxidative addition at the more reactive C-Br bond.[4][5]

Experimental Workflow: Buchwald-Hartwig Amination

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol: Selective Amination of 6-Bromo-2-chloroquinoline

This protocol is adapted from the work of Abell and co-workers and describes the selective coupling of an amine at the 6-position.[4][5]

Materials:

-

6-Bromo-2-chloroquinoline

-

Amine (e.g., morpholine, piperidine) (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene (anhydrous)

Procedure:

-

To an oven-dried Schlenk tube, add 6-bromo-2-chloroquinoline (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.05 mmol), and XPhos (0.1 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene (5 mL) and the amine (1.1 mmol) via syringe.

-

Seal the tube and heat the reaction mixture in an oil bath at 100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-2-chloroquinoline derivative.

Section 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[6][7][8][9]

Scientific Rationale and Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: A Pd(0) species reacts with the aryl halide to form an organopalladium(II) complex.

-

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

By leveraging the higher reactivity of the C-Br bond, selective Suzuki coupling at the 6-position of 6-bromo-2,4-dichloroquinoline can be achieved, leaving the C-Cl bonds intact for subsequent transformations.

General Catalytic Cycle: Palladium-Catalyzed Cross-Coupling

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Representative Protocol: Selective Suzuki-Miyaura Coupling at the 6-Position

This generalized protocol is based on established conditions for the selective coupling of aryl bromides in the presence of aryl chlorides.

Materials:

-

6-Bromo-2,4-dichloroquinoline

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) or a more electron-rich phosphine ligand (e.g., SPhos) (0.04 equiv)

-

Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane and water (e.g., 4:1 mixture)

Procedure:

-

In a reaction vessel, combine 6-bromo-2,4-dichloroquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst and ligand.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon).

-

Add the degassed solvent mixture (e.g., 8 mL dioxane, 2 mL water).

-

Heat the mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography to yield the 6-aryl-2,4-dichloroquinoline.

Section 3: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[10][11][12][13]

Scientific Rationale and Mechanistic Insight

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.

-

Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the organopalladium(II) intermediate.

The chemoselectivity for the 6-bromo position is again exploited, allowing for the introduction of an alkynyl group while preserving the chloro substituents for further diversification.

Representative Protocol: Selective Sonogashira Coupling at the 6-Position

This is a representative protocol based on standard conditions for selective Sonogashira couplings.

Materials:

-

6-Bromo-2,4-dichloroquinoline

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

-

Copper(I) iodide (CuI) (0.05 equiv)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)

-

Tetrahydrofuran (THF) (co-solvent, optional)

Procedure:

-

To a Schlenk flask, add 6-bromo-2,4-dichloroquinoline (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

-

Evacuate and backfill the flask with argon.

-

Add degassed THF (if used) and triethylamine.

-

Add the terminal alkyne (1.2 mmol) via syringe.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction by TLC.

-

Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography to obtain the 6-alkynyl-2,4-dichloroquinoline.

Quantitative Data Summary

The following table provides a comparative overview of expected yields for the selective functionalization at the 6-position of a bromo-dichloro-substituted quinoline, based on literature for analogous systems. Actual yields will be substrate-dependent.

| Reaction Type | Coupling Partner | Typical Catalyst System | Expected Yield Range | Reference Analogy |

| Buchwald-Hartwig | Secondary Amine | Pd(OAc)₂ / XPhos | 70-95% | [4][5] |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / PPh₃ or SPhos | 60-90% | [2] |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 65-95% | [3] |

Sequential Functionalization Strategy

The chemoselective functionalization of the 6-position opens the door for a powerful sequential diversification strategy. The less reactive chloro-substituents at the 2- and 4-positions can be targeted in subsequent cross-coupling reactions, typically under more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems).

Caption: Sequential functionalization of 6-bromo-2,4-dichloroquinoline.

Conclusion

The selective functionalization of the 6-position of dichloroquinolines is a synthetically valuable strategy for the generation of diverse libraries of novel quinoline derivatives. By understanding and applying the principles of chemoselectivity in palladium-catalyzed cross-coupling reactions, researchers can strategically modify this core scaffold, paving the way for the discovery of new therapeutic agents. The protocols outlined in this guide provide a robust starting point for the development of these important molecules.

References

-

Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8867–8870. [Link]

-

Mphahlele, M. J., et al. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 17(8), 9257–9268. [Link]

-

ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

-

Frontiers in Chemistry. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Tetrahedron, 71(37), 6536-6543. [Link]

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

- D’Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.

- Diederich, F., & Stang, P. J. (Eds.). (2008). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.

- Hartwig, J. F. (2010).

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.

-

NROChemistry. Sonogashira Coupling. [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

Organic Syntheses. Palladium-Catalyzed Acetylation of Arylbromides. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

ResearchGate. Palladium-Catalyzed Alkynylation. [Link]

-

Royal Society of Chemistry. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. [Link]

-

National Institutes of Health. Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

National Institutes of Health. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

-

MDPI. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. [Link]

-

National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

-

National Institutes of Health. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PubChem. 6-Bromo-2-chloroquinoline. [Link]

-

ChemRxiv. Uniform and Simultaneous Orthogonal Functionalization of a Metal-Organic Framework Material. [Link]

-

Royal Society of Chemistry. Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene. [Link]

-

SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]

-

Royal Society of Chemistry. Orthogonal stimulation of structural transformations in photo-responsive MOF films through linker functionalization. [Link]

-

National Institutes of Health. Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides. [Link]

-

ResearchGate. One‐Pot Cascade Synthesis of Isoquinolinone‐Fused Quinoxalines Through Sequential Rh(III)/Pd(II) Catalysis. [Link]

-

PubMed. One-pot synthesis of trisubstituted conjugated dienes via sequential Suzuki-Miyaura cross-coupling with alkenyl- and alkyltrifluoroborates. [Link]

-

National Institutes of Health. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. scispace.com [scispace.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Application Note: Precision Buchwald-Hartwig Amination of Haloquinolines

Topic: Protocol for Buchwald-Hartwig amination of haloquinolines Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary

The functionalization of quinoline scaffolds via C–N cross-coupling is a cornerstone in the synthesis of antimalarials, kinase inhibitors, and organic semiconductors. While nucleophilic aromatic substitution (

This guide details a robust Buchwald-Hartwig Amination (BHA) protocol specifically optimized for the quinoline core. It addresses the unique challenge of heterocycle-induced catalyst poisoning , where the quinoline nitrogen coordinates to Palladium (Pd), arresting the catalytic cycle.

Mechanistic Considerations & The "Quinoline Trap"

The Challenge: Competitive Coordination

Unlike simple aryl halides, haloquinolines possess a basic pyridine-like nitrogen. In the absence of sterically demanding ligands, this nitrogen binds to the electrophilic Pd(II) intermediate, forming a stable, off-cycle resting state (The "Quinoline Trap").

The Solution: Ligand Design

To bypass this, we utilize Dialkylbiaryl Phosphines (Buchwald Ligands) . Their bulky structural features:

-

Promote Reductive Elimination: The steric bulk forces the product formation.

-

Prevent N-Coordination: The ligand shields the Pd center from the quinoline nitrogen.

-

Enhance

Formation: Facilitates the entry into the catalytic cycle.

Visualization: The Heterocycle-Specific Catalytic Cycle

The diagram below illustrates the standard cycle versus the off-cycle trap caused by the quinoline nitrogen.

Figure 1: Catalytic cycle highlighting the competitive coordination "Trap" (Red) specific to nitrogen heterocycles.

Optimization Strategy: Decision Matrix

Successful amination requires matching the catalyst system to the substrate's electronic and steric profile.

Table 1: Ligand & Base Selection Matrix

| Variable | Scenario | Recommended Ligand | Recommended Base | Rationale |

| Halogen Position | 2- or 4- (Activated) | BrettPhos or XPhos | These positions are electron-deficient; weaker bases prevent side reactions. | |

| 3-, 5-, 6-, 7-, 8- (Unactivated) | RuPhos or tBuXPhos | Requires highly active catalyst and stronger base to facilitate oxidative addition. | ||

| Amine Type | Primary Alkyl | BrettPhos | BrettPhos is highly selective for primary amines, preventing bis-arylation. | |

| Secondary Alkyl | RuPhos | RuPhos accommodates steric bulk of secondary amines. | ||

| Aniline (Aryl) | XPhos or JohnPhos | Excellent general-purpose ligands for anilines. | ||

| Base Sensitivity | Esters/Nitriles Present | BrettPhos | Avoid alkoxide bases to prevent hydrolysis or nucleophilic attack on functional groups. |

Experimental Protocols

Method A: The Modern Standard (Precatalyst System)

Recommended for: High value substrates, medicinal chemistry, and difficult couplings.

Why: Uses Pd G3/G4 Precatalysts (e.g., BrettPhos Pd G4). These are air-stable solids that generate the active

Materials:

-

Substrate: 3-Bromoquinoline (1.0 equiv)

-

Amine: Morpholine (1.2 equiv)

-

Catalyst: RuPhos Pd G4 (2-5 mol%)

-

Base: Sodium tert-butoxide (

) (1.5 equiv) -

Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

-

Preparation: In a glovebox or under active

flow, charge a reaction vial equipped with a magnetic stir bar with the Pd G4 precatalyst , haloquinoline , and-

Note: If the amine is a solid, add it here. If liquid, add in step 3.

-

-

Sealing: Cap the vial with a PTFE-lined septum cap.

-

Solvent Addition: Evacuate and backfill the vial with

(3 cycles) if not in a glovebox. Add anhydrous solvent and liquid amine via syringe. -

Reaction: Place in a pre-heated block at 80–100 °C . Stir vigorously (critical for heterogeneous bases).

-

Time: Typically 2–12 hours. Monitor by LCMS.

-

-

Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts.

-

Purification: Concentrate filtrate and purify via flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Method B: The Traditional Approach (Separate Pd + Ligand)

Recommended for: Scale-up (kg) or cost-sensitive applications.

Why: Uses

Materials:

-

Catalyst Source:

(1-2 mol% Pd) or -

Ligand: XPhos or BINAP (2:1 Ligand:Pd ratio)

-

Base:

(2.0 equiv) - Milder base often preferred for scale.

Step-by-Step Procedure:

-

Catalyst Activation (Crucial): Charge

and Ligand into the reaction vessel. Add solvent and stir at room temperature for 15-30 mins under-

Observation: Look for a color change (often dark purple/red to orange/brown), indicating ligation.

-

-

Substrate Addition: Add the haloquinoline , amine , and base .

-

Degassing: Sparge the mixture with Nitrogen for 10-15 minutes. Oxygen is detrimental to the active Pd(0) species.

-

Reaction: Heat to 100-110 °C (reflux) for 12–24 hours.

-

Scavenging (Pharma Requirement): For drug development, add a metal scavenger (e.g., SiliaMetS® Thiol) during the workup to reduce residual Pd to <10 ppm.

Workflow Visualization: Protocol Selection

Figure 2: Decision tree for selecting the appropriate experimental method.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| No Conversion (Starting Material remains) | Catalyst Poisoning | Switch to a bulkier ligand (e.g., from XPhos to BrettPhos). Increase temperature to 110°C. |

| Dehalogenation (Ar-H formed) | Often caused by the amine acting as a hydride source. Switch solvent from alcohol to Toluene. Use a precatalyst to lower Pd loading.[4] | |

| Low Yield (Incomplete) | Catalyst Death | Add a second portion of catalyst (0.5 equiv of original load) after 4 hours. Ensure strict |

| Bis-arylation (Ar-N-Ar) | Primary Amine Over-reaction | Use BrettPhos (highly selective for mono-arylation). Use excess amine (1.2–1.5 equiv). |

References

-

Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in Situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902.[3] [Link]

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4][5][6][7][8][9] Reaction intermediates and structure-activity relationships in the coupling of aryl halides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

-

Abel, A. S., et al. (2013).[10] Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines.[10] Molecules, 18(2), 2096-2109.[10] [Link]

Sources

- 1. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. catsci.com [catsci.com]

- 5. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 6-Bromo-3,4-dichloroquinoline in Fragment-Based Drug Discovery

Introduction: The Strategic Advantage of Halogenated Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] By screening small, low-complexity molecules, or "fragments," FBDD explores chemical space more effectively and often yields higher quality starting points for optimization.[1] Within the diverse world of chemical fragments, halogenated scaffolds represent a particularly valuable asset. The inclusion of halogen atoms, such as bromine and chlorine, can significantly influence a fragment's binding affinity and specificity through the formation of halogen bonds—a directional, non-covalent interaction between an electrophilic region on the halogen and a nucleophilic partner on the protein target.[2] This application note provides a detailed guide for the utilization of 6-bromo-3,4-dichloroquinoline , a halogen-rich fragment, in FBDD campaigns.

The quinoline core is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds.[3] Its rigid bicyclic system provides a defined vector for substituent placement, while the nitrogen atom can act as a hydrogen bond acceptor. The heavy halogenation of 6-bromo-3,4-dichloroquinoline offers multiple potential interaction points, making it an intriguing candidate for screening against a variety of protein targets. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to effectively integrate this promising fragment into their discovery workflows.

Physicochemical Properties of 6-Bromo-3,4-dichloroquinoline

A thorough understanding of a fragment's physicochemical properties is paramount for successful FBDD. These properties dictate its solubility, binding characteristics, and suitability for various screening techniques.

| Property | Value | Source |

| Molecular Formula | C₉H₄BrCl₂N | [4] |